2-(Pentan-2-yl)cyclohexan-1-ol
Description
2-(Pentan-2-yl)cyclohexan-1-ol is a secondary alcohol featuring a cyclohexane ring substituted with a pentan-2-yl group at the 2-position and a hydroxyl group at the 1-position. Its molecular formula is C₁₁H₂₂O, with a molecular weight of 170.30 g/mol. The compound’s structure combines the steric bulk of the cyclohexane ring with the hydrophobic pentan-2-yl chain, influencing its physical properties (e.g., boiling point, solubility) and chemical reactivity.
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-pentan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-6-9(2)10-7-4-5-8-11(10)12/h9-12H,3-8H2,1-2H3 |
InChI Key |
NLIFROVKFQWPTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-pentyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
On an industrial scale, the production of 2-(Pentan-2-yl)cyclohexan-1-ol may involve catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its efficiency and scalability. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process under mild conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 2-(Pentan-2-yl)cyclohexanone.
Reduction: 2-(Pentan-2-yl)cyclohexane.
Substitution: 2-(Pentan-2-yl)cyclohexyl chloride.
Scientific Research Applications
2-(Pentan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism by which 2-(Pentan-2-yl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Varying Alkyl Substituents
(a) 2-(But-3-en-1-yl)cyclohexan-1-ol
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.24 g/mol
- Key Differences :
- The but-3-en-1-yl substituent introduces a double bond, reducing hydrogen count and increasing unsaturation.
- NMR Data: ¹H NMR shows peaks at δ 5.85–5.76 (m, 1H, alkene) and 3.25–3.15 (m, 1H, alcohol), while ¹³C NMR highlights signals at δ 139.1 (alkene) and 74.5 (alcohol-bearing carbon) .
- Reactivity: The double bond enables addition reactions (e.g., hydrogenation, epoxidation), unlike the saturated pentan-2-yl group in the target compound.
(b) 2-(Pent-4-yn-1-yl)cyclohexan-1-ol
- Molecular Formula : C₁₁H₁₈O
- Molecular Weight : 166.26 g/mol
- Key Differences :
- The pent-4-yn-1-yl group introduces a terminal alkyne, reducing hydrogen count and increasing rigidity.
- Physical Properties: Lower boiling point compared to the target compound due to reduced molecular weight and alkyne linearity .
- Reactivity: The alkyne participates in click chemistry (e.g., Huisgen cycloaddition), offering synthetic versatility absent in the saturated analogue.
Cyclohexanol Derivatives with Aromatic Substituents
(a) rac-(1R,2S)-2-(Pyrimidin-5-yl)cyclohexan-1-ol
- Molecular Formula : C₁₀H₁₄N₂O
- Molecular Weight : 178.29 g/mol
- Key Differences :
- The pyrimidinyl group introduces aromaticity and polarity, enhancing hydrogen-bonding capacity.
- Acidity: The hydroxyl group is more acidic (pKa ~12–13) due to electron-withdrawing effects of the pyrimidine ring, compared to the target compound’s pKa (~16–18) .
- Solubility: Higher solubility in polar solvents (e.g., DMSO) due to aromatic interactions.
(b) Terpineol Isomers (e.g., α-Terpineol)
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- Key Differences :
Steric and Electronic Effects in Tertiary Alcohols
(a) 2,3-Dimethylbutan-2-ol
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol
- Key Differences :
Data Table: Comparative Properties of Selected Compounds
Biological Activity
2-(Pentan-2-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring with a pentan-2-yl substituent and a hydroxyl group at the first position. Its molecular formula is C11H22O, and it has a molecular weight of 174.29 g/mol. The compound appears as a colorless to pale yellow liquid with a pleasant odor, which has led to interest in its applications across various fields, including pharmaceuticals and industrial chemistry.
Chemical Structure and Properties
The structural uniqueness of 2-(Pentan-2-yl)cyclohexan-1-ol arises from its combination of a cyclohexane ring and a branched alkyl substituent. This configuration influences its chemical reactivity, physical properties, and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H22O |
| Molecular Weight | 174.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pleasant |
Biological Activity
Research into the biological activity of 2-(Pentan-2-yl)cyclohexan-1-ol remains limited but suggests potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory and antioxidant effects. The presence of the hydroxyl group may facilitate interactions with biological macromolecules, influencing their activity through hydrogen bonding and hydrophobic interactions.
Potential Therapeutic Properties
Preliminary studies indicate that 2-(Pentan-2-yl)cyclohexan-1-ol could exhibit:
- Anti-inflammatory effects : Similar compounds have demonstrated the ability to reduce inflammation markers.
- Antioxidant properties : The compound may help in scavenging free radicals, thereby protecting cells from oxidative stress.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds provides insights into the potential biological activity of 2-(Pentan-2-yl)cyclohexan-1-ol:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(Hexan-3-yl)cyclohexan-1-ol | C12H24O | Longer alkyl chain; potentially different solubility |
| 2-(Butan-2-yl)cyclohexan-1-ol | C10H20O | Shorter alkyl chain; may exhibit different physical properties |
| 3-(Pentan-3-yl)cyclopentanol | C11H22O | Different ring structure; affects reactivity and stability |
This table highlights how variations in structure can lead to differences in biological activity, suggesting that the unique features of 2-(Pentan-2-yl)cyclohexan-1-ol may confer specific therapeutic benefits.
Case Studies and Research Findings
While direct studies on 2-(Pentan-2-yl)cyclohexan-1-ol are scarce, research on similar compounds provides a framework for understanding its potential biological effects. For instance, studies have shown that compounds with hydroxyl groups often engage in significant interactions with proteins and enzymes, modulating their functions. Such interactions could be further explored for 2-(Pentan-2-yl)cyclohexan-1-ol to assess its implications for biological systems.
Example Study
One relevant study focused on the anti-inflammatory properties of related cyclohexanol derivatives. It was found that these compounds could significantly inhibit pro-inflammatory cytokines in vitro, suggesting similar potential for 2-(Pentan-2-yl)cyclohexan-1-ol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
